5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyrrol-1-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)10-4-3-5-11(8-10)21-13(20-6-1-2-7-20)12(9-19-21)14(22)23/h1-9H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSYSHAUGRDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, with CAS No. 1170573-62-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological evaluations, and relevant case studies.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of pyrrole derivatives with trifluoromethyl-substituted phenyl groups. The synthetic pathways often explore the optimization of yields and purity, focusing on achieving specific structural configurations that enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Notably:
- Cell Apoptosis Induction : In vitro studies have demonstrated that certain pyrazole derivatives induce significant apoptosis in cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values ranging from 49.85 µM to lower concentrations against various cancer cell lines, indicating strong growth inhibitory properties .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds have been shown to inhibit Aurora-A kinase and CDK2, which are crucial for cell cycle regulation .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies report up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs .
- Analgesic Activity : Some derivatives have shown promising analgesic effects in animal models, suggesting potential for pain management applications .
Monoamine Oxidase Inhibition
Recent investigations have identified that certain pyrazole derivatives act as inhibitors of monoamine oxidase (MAO), which is significant for neuroprotective strategies:
- Selectivity : Compounds have been found to selectively inhibit MAO-A and MAO-B isoforms, which are involved in neurotransmitter metabolism. This selectivity is crucial for developing treatments for neurological disorders .
Study 1: Antitumor Activity Assessment
In a comprehensive study by Xia et al., a series of pyrazole derivatives were synthesized and screened for antitumor activity. The study reported that one derivative exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, demonstrating significant potential for further development .
Study 2: Anti-inflammatory Evaluation
In another study focused on anti-inflammatory properties, a novel series of pyrazole compounds were tested against carrageenan-induced edema in mice. The results showed comparable efficacy to indomethacin, a well-known anti-inflammatory agent .
Study 3: MAO-B Inhibition Analysis
Selvam et al. synthesized a group of pyrazole derivatives and evaluated their MAO-B inhibitory activity. Several compounds exhibited high inhibitory effects, suggesting their potential use in treating depression and other mood disorders .
Table 1: Summary of Biological Activities
Table 2: Synthetic Pathways Overview
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Formation of Pyrazole | Pyrrole + Trifluoromethyl phenyl derivative | Heat + Catalyst | >80 |
| Carboxylic Acid Introduction | Intermediate Pyrazole + Reagent | Acidic Conditions | >75 |
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it valuable for research:
- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert anticancer effects.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting that this pyrazole derivative may have therapeutic potential in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
Medicinal Chemistry
The structural features of 5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid allow for modifications that can lead to the development of novel pharmaceuticals. Its derivatives could be synthesized to enhance specific biological activities or reduce toxicity.
Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug discovery programs targeting cancer and inflammatory diseases. Its ability to interact with various biological targets makes it a versatile candidate for further development.
Analytical Chemistry
The compound can be utilized as a reference standard in analytical methods such as HPLC (High Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry), aiding in the quantification and analysis of similar compounds in biological samples.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer activity of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cell growth in several cancer cell lines, with IC50 values suggesting potent activity comparable to known chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism Investigation
In another investigation, researchers assessed the anti-inflammatory effects of this compound using in vitro models of inflammation. The findings demonstrated that it effectively reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Molecular Weight : 270.21 g/mol
- Key Differences: Replaces the pyrrole group with a methylphenyl substituent. Lacks the electron-rich pyrrole ring, reducing aromatic π-π interactions. Lower molecular weight (270 vs.
5-(1H-Pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
- Molecular Formula : C₁₅H₁₀F₃N₃O₃
- Molecular Weight : 337.3 g/mol
- Key Differences :
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Molecular Formula : C₁₄H₈F₄N₃O₂S
- Molecular Weight : 366.3 g/mol
- Higher molecular weight (366 vs. 321) and complexity, which could affect pharmacokinetics .
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Molecular Formula : C₆H₆F₂N₂O₂
- Molecular Weight : 188.12 g/mol
- Key Differences :
Structural and Functional Analysis
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence reactivity and intermolecular interactions?
- Answer : The compound features a pyrazole core substituted with a pyrrole ring at position 5, a trifluoromethylphenyl group at position 1, and a carboxylic acid at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables hydrogen bonding and salt formation, critical for target binding . Pyrrole's electron-rich nature may facilitate π-π stacking in protein interactions. Computational studies (e.g., X-ray crystallography or DFT) are recommended to map electrostatic potentials and predict binding modes .
Q. What synthetic routes are reported for analogous pyrazole-4-carboxylic acid derivatives?
- Answer : Common methods include:
- Cyclocondensation : Ethyl acetoacetate reacts with DMF-DMA and arylhydrazines to form pyrazole esters, followed by hydrolysis to carboxylic acids .
- Multi-step functionalization : Introduction of trifluoromethyl groups via Ullmann coupling or nucleophilic aromatic substitution under Cu catalysis .
- Post-synthetic modifications : Carboxylic acids are often activated as acyl chlorides for amide bond formation with amines or thiols .
Table 1 : Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | DMF-DMA, 80°C, 12h | 65% | |
| Trifluoromethylation | CuI, CF₃I, DMF, 100°C | 45% |
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrrole vs. phenyl protons) and confirms regiochemistry .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts from incomplete substitutions .
- X-ray crystallography : Resolves conformational flexibility of the pyrazole-pyrrole system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in trifluoromethyl-substituted pyrazole syntheses?
- Answer : Key strategies:
- Catalyst screening : Pd/Cu systems enhance trifluoromethyl coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
- Temperature control : Slow heating (ramp to 100°C over 2h) reduces decomposition of acid-sensitive intermediates .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Answer :
- SAR studies : Compare substituent effects (e.g., replacing pyrrole with thiazole in reduces Keap1 inhibition by 30%) .
- Assay standardization : Validate bioactivity using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Table 2 : Substituent Impact on Bioactivity (Hypothetical Data)
| Substituent | Target IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| Pyrrole | 120 ± 15 | 10:1 (Keap1 vs. off-target) |
| Thiazole | 450 ± 40 | 3:1 |
Q. What computational methods are recommended to predict binding affinity with target proteins like Keap1?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions between the carboxylic acid and Keap1's Arg415 residue .
- MD simulations : Assess stability of the pyrrole-protein complex over 100ns trajectories .
- Free energy calculations : MM-PBSA estimates ΔG binding, correlating with experimental IC₅₀ values .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Answer :
- Directing groups : Install temporary protecting groups (e.g., Boc on pyrrole) to steer electrophilic substitutions .
- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in cyclocondensation steps (e.g., 80% yield vs. 65% conventional) .
Notes for Methodological Rigor
- Contradictory data : Cross-validate synthetic protocols using independent characterization (e.g., HRMS + elemental analysis) .
- Biological assays : Include positive controls (e.g., known Keap1 inhibitors from ) to benchmark activity .
- Safety : Trifluoromethyl reagents (e.g., CF₃I) require strict inert-atmosphere handling due to toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
